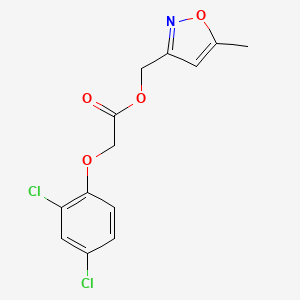

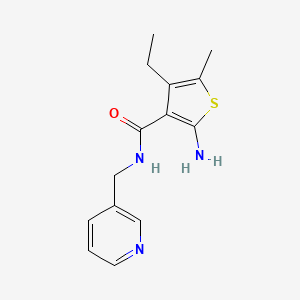

(5-Methylisoxazol-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . For example, 4-aryl-5-(5-methylisoxazol-3-yl)-1,2,4-triazol-3-thiols have been synthesized by the direct glycosylation of 4-aryl-5-(5-methylisoxazol-3-yl)-1,2,4-triazol-3-thiols with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in ethanol in the presence of potassium hydroxide .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be analyzed using various techniques such as IR spectrum and 1H NMR spectrum . For example, the IR spectrum of N-(5-methylisoxazol-3-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide shows a characteristic band at 1237 cm−1 due to C-O-C stretching vibration confirming the formation of 1,3,4-oxadiazole ring .

Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be analyzed using various techniques. For example, the IR spectrum of N-(5-methylisoxazol-3-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide shows a characteristic band at 1237 cm−1 due to C-O-C stretching vibration confirming the formation of 1,3,4-oxadiazole ring .

Scientific Research Applications

1. Neuroprotection and Receptor Antagonism

- Research Focus: A study by Krogsgaard‐Larsen et al. (1991) investigated the synthesis of novel excitatory amino acid (EAA) receptor antagonists derived from isoxazole amino acids. These compounds showed promise in neuroprotection, particularly against neurotoxic effects.

- Key Findings: The synthesized compounds demonstrated the ability to antagonize excitatory effects induced by specific agonists and protected rat striatal neurons against neurotoxicity.

2. Saccharide Derivative Synthesis

- Research Focus: Ashry et al. (1983) described the synthesis of (2,4-dichlorophenoxy)acetylhydrazones of monosaccharides, which involved a compound related to the one (Ashry, Kilany, Abdallah, & Mackawy, 1983).

- Key Findings: This research highlights the chemical versatility of isoxazole derivatives in forming complex structures with biological significance.

3. Antibacterial Activities

- Research Focus: The antibacterial potential of derivatives containing the 5-methylisoxazole moiety has been explored in a study by Hui et al. (2002).

- Key Findings: The synthesized compounds showed notable antibacterial activities, indicating the potential medicinal applications of these derivatives.

4. Mosquito Larvicidal Activity

- Research Focus: A study by Rajanarendar et al. (2010) synthesized compounds for testing against mosquito larvae.

- Key Findings: Some of the compounds showed lethal effects on mosquito larvae, suggesting applications in pest control.

5. Herbicidal and Plant Growth Regulatory Properties

- Research Focus: Pernak et al. (2013) investigated new formulations containing the (2,4-dichlorophenoxy)acetate anion for use as herbicides and plant growth regulators (Pernak, Niemczak, Materna, Marcinkowska, & Praczyk, 2013).

- Key Findings: These compounds exhibited higher biological activity than current herbicides, showcasing their potential in agricultural applications.

Mechanism of Action

Safety and Hazards

Safety data sheets provide information on the potential hazards of chemicals. For example, 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO4/c1-8-4-10(16-20-8)6-19-13(17)7-18-12-3-2-9(14)5-11(12)15/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMMOGGJEQWQBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)COC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-Dimethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2463162.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone](/img/structure/B2463163.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(piperidin-1-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2463166.png)

![endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/structure/B2463171.png)

![N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide](/img/structure/B2463172.png)

![2-(2,6-Difluorophenyl)-5-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-1,3-thiazole](/img/structure/B2463174.png)

acetonitrile](/img/structure/B2463175.png)

![[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2463176.png)

![N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2463177.png)